3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE
Description
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenone core substituted with a propionyl group and an amino group linked to a diethoxyphenethyl moiety. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.
Properties
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypropylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-4-17(23)21-16(8-7-9-18(21)24)22-13-12-15-10-11-19(25-5-2)20(14-15)26-6-3/h10-11,14,23H,4-9,12-13H2,1-3H3/b21-17+,22-16? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUWGYKKAIDBS-JTEUACQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CCCC1=O)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-diethoxyphenethylamine with a suitable cyclohexenone derivative under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of ethoxy groups.
3-[(3,4-Dimethoxyphenethyl)amino]-2-propionyl-2-cyclohexen-1-one: A closely related compound with similar structural features.
Uniqueness
3-[(3,4-DIETHOXYPHENETHYL)AMINO]-2-PROPIONYL-2-CYCLOHEXEN-1-ONE is unique due to the presence of diethoxy groups, which may confer different chemical and biological properties compared to its analogues. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
